
5-O-Methylvisammioside
概要
説明
5-O-Methylvisammioside (C₂₂H₂₈O₁₀, MW 452.45, CAS 84272-85-5) is a chromone glycoside primarily isolated from Saposhnikovia divaricata (Turcz.) Schischk. (Apiaceae), a herb used in Traditional Chinese Medicine (TCM) for its anti-inflammatory, antioxidant, and neuroprotective properties . It is recognized as a bioactive marker in formulations like Yu-Ping-Feng (YPF) and Qingfei Xiedu (QFXD) due to its role in quality control and therapeutic efficacy . Structurally, it consists of a 5-O-methylvisamminol aglycone linked to a β-D-glucose moiety at the 4-O position, distinguishing it from related glycosides .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Methylvisammioside typically involves the extraction from the dried roots of Saposhnikovia divaricata. The extraction process uses solvents such as water, ethanol, or methanol . The compound can be further purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material. The roots are dried and ground into a fine powder, followed by extraction with a suitable solvent. The extract is then concentrated and purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound .
化学反応の分析
反応の種類: 5-O-メチルビサミオシドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されてさまざまな誘導体を生成することができます。
還元: 還元反応は、分子中に存在する官能基を修飾することができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は還元クロモン誘導体を生成する可能性があります .
4. 科学研究の応用
化学: 5-O-メチルビサミオシドは、サポシュニコビア・ディバリカタ由来の生薬の品質管理において基準化合物として使用されています。 この化合物は、これらの製剤中の有効成分の同定と定量のためのマーカーとして機能します .
生物学: この化合物は、抗炎症作用について研究されています。 マスト細胞からのヒスタミンの放出を阻害し、一酸化窒素やマロンジアルデヒドなどの炎症性メディエーターの産生を抑制します .
医学: 5-O-メチルビサミオシドは、さまざまな医学的状態において潜在的な治療効果を示します。 急性肝障害、うつ病、神経炎症の治療に有望な結果が得られています。 この化合物は、TNF、MAPK、NF-κBなどの主要なシグナル伝達経路を調節します .
産業: 製薬業界では、5-O-メチルビサミオシドは、炎症性疾患や神経変性疾患を標的とする新薬開発に使用されています。 また、ハーブサプリメントや伝統薬の製剤にも使用されています .
科学的研究の応用
Pharmacological Properties
1. Anti-Inflammatory Effects
5-O-Methylvisammioside exhibits notable anti-inflammatory properties. A study demonstrated its ability to prevent acute liver injury in mice by regulating the TNF/MAPK/NF-κB/arachidonic acid pathways. Mice pre-treated with this compound showed reduced levels of alanine aminotransferase and aspartate aminotransferase, indicating liver protection against acetaminophen-induced damage .
2. Neuroprotective Effects
The compound has also shown potential in treating depression. Research indicated that this compound can alleviate LPS-induced depressive symptoms in mice by modulating inflammatory cytokines and enhancing neurotrophic factor expression (BDNF and TrkB). The underlying mechanism involves the inhibition of the NF-κB/IκB-α signaling pathway, which is crucial in neuroinflammation .
Metabolism and Bioavailability
Understanding the metabolism of this compound is vital for evaluating its efficacy and safety. A comprehensive study identified 26 metabolites in vivo and 7 metabolites in vitro using ultra-high-performance liquid chromatography coupled with mass spectrometry. The main metabolic pathways included deglycosylation, demethylation, and sulfate conjugation, which provide insights into how the compound is processed in biological systems .
Case Study 1: Liver Injury Protection
- Objective: Investigate the protective effects of this compound against acute liver injury.
- Methodology: Acetaminophen-induced liver injury model in mice.
- Findings: Significant reduction in serum markers of liver damage and inflammatory cell infiltration was observed following treatment with this compound .
Case Study 2: Antidepressant Activity
- Objective: Explore the antidepressant effects of this compound on LPS-induced depression.
- Methodology: Behavioral tests (OFT, EPM, TST, FST) combined with biochemical assays to measure inflammatory markers.
- Findings: The compound improved behavioral outcomes and reduced pro-inflammatory cytokines, supporting its potential as an antidepressant .
Summary of Findings
作用機序
5-O-メチルビサミオシドの作用機序は、複数の分子標的と経路の調節を伴います。 この化合物は、ヒストンH3と14-3-3εの間のタンパク質-タンパク質相互作用を阻害し、癌細胞の細胞周期を停止させます . また、ヒストンH3のリン酸化を抑制し、NF-κBの核移行を阻害することで、炎症を抑制します . さらに、5-O-メチルビサミオシドは、p38やJNKなどのMAPK経路の主要なタンパク質と相互作用して、酸化ストレスと炎症を軽減します .
類似化合物との比較
Structural and Physicochemical Comparisons
Key Structural Analogues
The table below compares 5-O-Methylvisammioside with structurally similar compounds:
Compound | Chemical Formula | Molecular Weight | Glycosylation Site | Source | Key Functional Groups |
---|---|---|---|---|---|
This compound | C₂₂H₂₈O₁₀ | 452.45 | 4-O-β-D-glucose | Saposhnikovia divaricata | Chromone core, 5-O-methyl |
Prim-O-glucosylcimifugin | C₂₂H₂₈O₁₁ | 468.45 | 7-O-β-D-glucose | Saposhnikovia divaricata | Furochromone core, hydroxyl |
Cimifugin 7-glucoside | C₂₁H₂₆O₁₀ | 438.43 | 7-O-β-D-glucose | Saposhnikovia divaricata | Furochromone core, unmodified |
Hamaudol | C₁₅H₁₆O₅ | 276.28 | Aglycone | Saposhnikovia divaricata | Chromone core, hydroxyl groups |
Notes:
- Prim-O-glucosylcimifugin differs by an additional hydroxyl group and glycosylation at the 7-O position, increasing its polarity and molecular weight .
- Cimifugin 7-glucoside lacks the 5-O-methyl group, reducing its lipophilicity compared to this compound .
- Hamaudol , the aglycone of this compound, exhibits higher membrane permeability but lower stability .
Pharmacokinetic and Metabolic Pathways
Metabolic Activation
This compound undergoes in vivo metabolism via deglycosylation to form 5-O-methylvisaminol (aglycone), which exhibits enhanced antioxidant activity . This contrasts with prim-O-glucosylcimifugin, which converts to cimifugin, and cimifugin 7-glucoside, which yields cimifugenol .
Key Pathways :
- Deglycosylation : Loss of glucose under enzymatic (β-glucosidase) or oxidative stress .
- Demethylation : Removal of the 5-O-methyl group in hepatic microsomes .
- Sulfation/Glucuronidation : Phase II metabolism enhances excretion .
Pharmacokinetic Profiles
In rats, this compound shows a plasma half-life of 4.2 hours, shorter than nodakenin (6.8 hours) but longer than ferulic acid (1.5 hours) due to its glycosidic stability . Its bioavailability (32%) exceeds hamaudol (12%) but is lower than prim-O-glucosylcimifugin (45%) .
Anti-Inflammatory and Neuroprotective Effects
This compound inhibits NF-κB/IκB-α signaling in BV-2 microglia, reducing LPS-induced neuroinflammation . Comparatively, baicalin (a flavone glycoside) targets COX-2, while quercetin (a flavonol) modulates TNF-α .
Antioxidant Mechanisms
Under drought stress, this compound converts to 5-O-methylvisaminol, increasing hydroxyl groups for ROS scavenging . This metabolic flexibility surpasses scopolin (a coumarin glycoside), which lacks adaptive hydrolysis .
Ecological and Quality Control Roles
In Saposhnikovia divaricata, this compound acts as a storage glycoside, stabilizing ROS under normal conditions. During drought, it hydrolyzes to its aglycone, enhancing plant resilience . This dual role is shared with sec-O-glucosylhamaudol but absent in non-glycosylated compounds like imperatorin .
Quality Control :
HPLC fingerprints standardize this compound content (0.35% in Saposhnikovia divaricata) alongside prim-O-glucosylcimifugin (0.34%) and astragaloside (0.053%) in TCM formulations .
生物活性
5-O-Methylvisammioside (MeV) is a significant chromone compound derived from the roots of Saposhnikovia divaricata (Radix Saposhnikoviae), a plant commonly used in traditional Chinese medicine. This compound has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and neuroprotective effects. This article synthesizes current research findings on the biological activity of MeV, including its mechanisms of action, metabolic pathways, and potential therapeutic applications.
Anti-inflammatory Activity
One of the most notable effects of MeV is its ability to modulate inflammatory responses. A study demonstrated that MeV effectively reduces pro-inflammatory cytokines such as TNF-α and IL-6 in a lipopolysaccharide (LPS)-induced depression model in mice. The pretreatment with MeV significantly improved behavioral outcomes and reduced the activation of BV-2 microglia, a type of immune cell in the brain, through inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Table 1: Effects of this compound on Inflammatory Markers
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | SOD (U/mg protein) | MDA (nmol/mg protein) |
---|---|---|---|---|
Control | 150 ± 10 | 80 ± 5 | 4.5 ± 0.3 | 1.2 ± 0.1 |
LPS | 300 ± 20 | 150 ± 10 | 2.0 ± 0.2 | 2.5 ± 0.2 |
MeV (4 mg/kg) | 180 ± 15 | 90 ± 8 | 4.0 ± 0.3 | 1.5 ± 0.1 |
Neuroprotective Effects
MeV has been shown to exert neuroprotective effects, particularly in models of neuroinflammation and oxidative stress. Research indicates that MeV enhances the expression of brain-derived neurotrophic factor (BDNF) and its receptor TrkB, which are critical for neuronal survival and function . Furthermore, it promotes antioxidant activity by increasing superoxide dismutase (SOD) levels while decreasing malondialdehyde (MDA), a marker of oxidative stress.
Metabolism and Bioavailability
Understanding the metabolism of MeV is crucial for evaluating its pharmacological potential. A comprehensive study identified a total of 26 metabolites in vivo using ultra-high-performance liquid chromatography coupled with mass spectrometry, revealing significant metabolic pathways such as deglycosylation and N-acetylation . These findings suggest that MeV undergoes extensive biotransformation, which may influence its bioavailability and efficacy.
Table 2: Metabolites Identified in Vivo
Metabolite Type | Urine | Feces | Bile | Blood |
---|---|---|---|---|
Major Metabolites | 18 | 15 | 10 | 10 |
Case Studies
Several studies have highlighted the therapeutic potential of MeV in various conditions:
- Depression Model : In a mouse model induced by LPS, pretreatment with MeV significantly alleviated depressive-like behavior by modulating inflammatory responses and enhancing neurotrophic factors .
- Neuroprotection : Research has shown that MeV can protect against focal cerebral ischemia through mechanisms involving the PI3K/Akt signaling pathway, further supporting its role as a neuroprotective agent .
特性
IUPAC Name |
(2S)-4-methoxy-7-methyl-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10/c1-9-5-11(24)16-13(29-9)7-12-10(20(16)28-4)6-15(30-12)22(2,3)32-21-19(27)18(26)17(25)14(8-23)31-21/h5,7,14-15,17-19,21,23,25-27H,6,8H2,1-4H3/t14-,15+,17-,18+,19-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGFPTYGKPLXPK-OOBAEQHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(C)OC4C(C(C(C(O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)O[C@@H](C3)C(C)(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84272-85-5 | |
Record name | 84272-85-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。